3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide
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Description
3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Mode of Action
The compound interacts with the androgen receptor, acting as an antagonist Instead, it blocks the receptor and prevents it from being activated by androgens .
Biochemical Pathways
By blocking the androgen receptor, the compound interferes with the normal signaling pathways that lead to cell growth and proliferation . This can lead to a decrease in the growth of prostate cancer cells .
Result of Action
The compound has shown potent antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3) . It also demonstrated promising PSA (prostate-specific antigen) downregulation rate . This suggests that the compound could potentially be used in the treatment of prostate cancer .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-22-16(11-15(21-22)13-5-7-14(19)8-6-13)17(23)20-12-18(24)9-3-2-4-10-18/h3,5-9,11,24H,2,4,10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNTUSQNZVAFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCCC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.